4-bromo-6-fluoro-1H-indole

Vue d'ensemble

Description

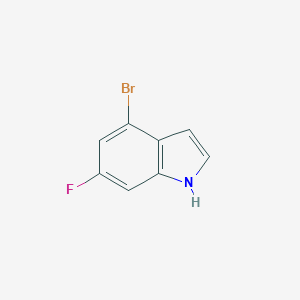

4-Bromo-6-fluoro-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. The compound features a bromine atom at the fourth position and a fluorine atom at the sixth position on the indole ring, which can influence its chemical reactivity and biological activity.

Applications De Recherche Scientifique

4-Bromo-6-fluoro-1H-indole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Industry: Indole compounds are used in the manufacture of dyes, perfumes, and agricultural chemicals.

Mécanisme D'action

Target of Action

The primary targets of 4-bromo-6-fluoro-1H-indole are multiple receptors to which it binds with high affinity . The indole nucleus, a significant heterocyclic system, is found in many important synthetic drug molecules . This compound is a potential inhibitor of GSK-3 , a kinase involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and cell differentiation .

Mode of Action

This compound interacts with its targets by binding to them, resulting in changes in the targets’ function . The exact nature of these interactions and the resulting changes depend on the specific target and the biological context. For example, when this compound acts as an inhibitor of GSK-3, it prevents the kinase from phosphorylating its substrates, thereby altering the downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse, given the compound’s ability to interact with multiple targets . For instance, inhibition of GSK-3 can affect pathways such as the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The physicochemical properties of the compound, such as its solubility and lipophilicity, can influence its adme properties and thus its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific target and the biological context. For example, if the compound inhibits GSK-3, it could lead to increased cell proliferation and differentiation due to the upregulation of the Wnt/β-catenin signaling pathway . Furthermore, the compound’s broad-spectrum biological activities suggest that it could have diverse molecular and cellular effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-fluoro-1H-indole typically involves the following steps:

Starting Material: The synthesis begins with 2-methyl-3-bromo-5-fluoro-nitrobenzene.

Condensation: This compound undergoes condensation with N,N-dimethylformamide dimethyl acetal in dimethylformamide to form an intermediate.

Reduction and Cyclization: The intermediate is then reduced and cyclized to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-6-fluoro-1H-indole can undergo various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions.

Nucleophilic Substitution: The presence of bromine and fluorine atoms allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents are used.

Major Products

Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated indole derivatives.

Nucleophilic Substitution: Products include substituted indoles where the bromine or fluorine atoms are replaced by nucleophiles.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-1H-indole: Lacks the fluorine atom at the sixth position.

6-Fluoro-1H-indole: Lacks the bromine atom at the fourth position.

4-Chloro-6-fluoro-1H-indole: Has a chlorine atom instead of a bromine atom at the fourth position.

Uniqueness

4-Bromo-6-fluoro-1H-indole is unique due to the combined presence of bromine and fluorine atoms, which can influence its chemical reactivity and biological activity in ways that are distinct from other indole derivatives.

Activité Biologique

4-Bromo-6-fluoro-1H-indole is a heterocyclic aromatic compound belonging to the indole family, recognized for its diverse biological activities. The presence of bromine and fluorine atoms at specific positions on the indole ring significantly influences its chemical reactivity and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFN, with a molecular weight of 216.03 g/mol. The compound features a bromine atom at the fourth position and a fluorine atom at the sixth position of the indole ring, which contributes to its unique reactivity profile.

This compound interacts with multiple biological targets, influencing various biochemical pathways. Its primary mechanisms include:

- Receptor Binding : The compound exhibits high affinity for several receptors, which modulates their functions.

- Inhibition of Enzymatic Activity : It has been shown to inhibit glycogen synthase kinase 3 (GSK-3), leading to enhanced cell proliferation and differentiation through activation of the Wnt/β-catenin signaling pathway.

- Antimicrobial Activity : Preliminary studies indicate that this compound derivatives possess significant antimicrobial properties against resistant strains such as MRSA (Minimum Inhibitory Concentration (MIC) ≤ 0.25 µg/mL) .

Biological Activities

The biological activities associated with this compound include:

- Anticancer : Indole derivatives have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells.

- Antiviral : Some studies suggest efficacy against viral infections, including influenza A.

- Antimicrobial : Demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Cryptococcus neoformans .

Study on Antimicrobial Activity

In a study focusing on the synthesis of indole derivatives, researchers evaluated the antibacterial properties of several analogues derived from this compound. The results indicated that certain derivatives exhibited potent activity against MRSA, with MIC values significantly lower than those reported for existing antibiotics .

Anticancer Potential

Research has shown that this compound can inhibit cell growth in various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells by activating caspase pathways . This suggests its potential as a lead compound in developing new anticancer agents.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its solubility and lipophilicity. These properties affect its absorption, distribution, metabolism, and excretion (ADME). The compound's favorable pharmacokinetic characteristics make it an attractive candidate for further drug development.

Comparison with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-Bromo-1H-indole | Lacks fluorine atom | Moderate antimicrobial activity |

| 6-Fluoro-1H-indole | Lacks bromine atom | Limited anticancer properties |

| 4-Chloro-6-fluoro-1H-indole | Chlorine instead of bromine | Different receptor binding profile |

Propriétés

IUPAC Name |

4-bromo-6-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOWKZSCECYXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646235 | |

| Record name | 4-Bromo-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-70-7 | |

| Record name | 4-Bromo-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.